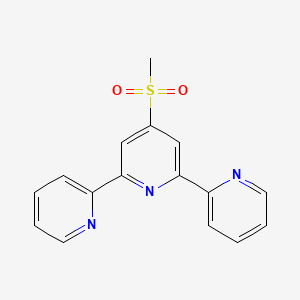

4'-Methylsulfono-2,2':6',2''-terpyridine

Vue d'ensemble

Description

4’-Methylsulfono-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C16H13N3O2S . It is a derivative of terpyridine, a tridentate ligand which contains three coordination sites belonging to N-heteroaromatic rings .

Synthesis Analysis

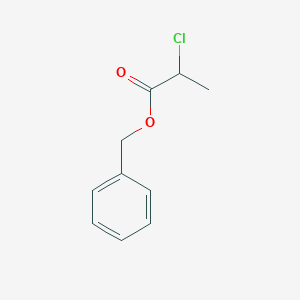

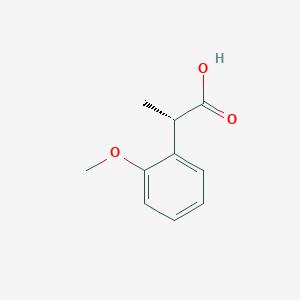

The synthesis of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine and its derivatives often involves the reaction of 4’-chloro-2,2’:6’,2’‘-terpyridine with alkoxide nucleophiles . This reaction allows the easy introduction of different functional groups onto the terpyridine at the 4’-position . In addition, the synthesis of asymmetrically substituted terpyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides has been reported .Molecular Structure Analysis

The molecular structure of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine is characterized by the presence of a terpyridine core with a methylsulfono group at the 4’ position . Terpyridine is a tridentate ligand which contains three coordination sites belonging to N-heteroaromatic rings .Chemical Reactions Analysis

Terpyridine-based ligands, including 4’-Methylsulfono-2,2’:6’,2’'-terpyridine, have been known to form stable complexes with several different main groups and transition metal ions . These complexes have been used in the construction of supramolecular architectures .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine are largely determined by its molecular structure. The presence of the terpyridine core and the methylsulfono group at the 4’ position contribute to its unique properties .Applications De Recherche Scientifique

Tuning Coordination Environments:

- The introduction of a methyl substituent affects the solid-state structure of bis(chelate) ligands to metal centers, demonstrating the versatility of these ligands in tuning coordination environments (Constable et al., 2010).

Homoleptic and Heteroleptic Metal Complexes:

- Terpyridine derivatives have been used to synthesize homoleptic and heteroleptic metal complexes, notably with iron(II) and ruthenium(II), highlighting their potential in creating diverse metal-organic frameworks (Fallahpour et al., 1999).

Photochemical and Thermal Synthesis:

- Terpyridine derivatives are key in photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, indicating their importance in the field of photochemistry (Bonnet et al., 2003).

Receptors with Peripheral Amino Groups:

- Terpyridine derivatives containing amino groups can form homoleptic complexes with metal ions like cobalt and iron, suggesting applications in creating specific receptor sites for ions and molecules (Padilla-Tosta et al., 1999).

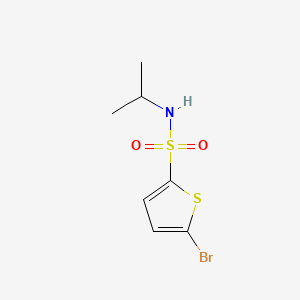

Sulfur-containing Derivatives:

- Sulfur-containing terpyridine derivatives show interesting complexation reactions with metals like cobalt, nickel, and rhodium, pointing towards their use in developing novel coordination compounds (Romashkina et al., 2012).

Bifunctional Chelates:

- Modified terpyridines can act as bifunctional chelates, essential for developing complex metal-organic structures with specific functionalities (Sampath et al., 1999).

Mécanisme D'action

The mechanism of action of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine is largely dependent on its application. In coordination-driven self-assembly, terpyridine-based ligands, including 4’-Methylsulfono-2,2’:6’,2’'-terpyridine, form stable complexes with several different main groups and transition metal ions .

Safety and Hazards

Terpyridine compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Orientations Futures

The future directions for 4’-Methylsulfono-2,2’:6’,2’'-terpyridine and its derivatives are promising. They have been used in various fields, including photovoltaic devices, DNA binders, sensors, photosensitizers, molecular chemistry, medicinal chemistry, and metal-organic framework (MOF) construction . Furthermore, silver complexes with substituted terpyridines have been identified as promising anticancer metallodrugs .

Propriétés

IUPAC Name |

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22(20,21)12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKOBMAOTQFHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methylsulfono-2,2':6',2''-terpyridine | |

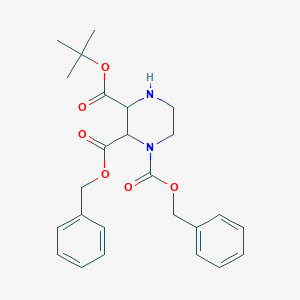

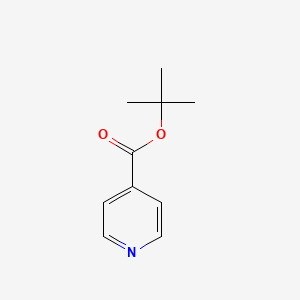

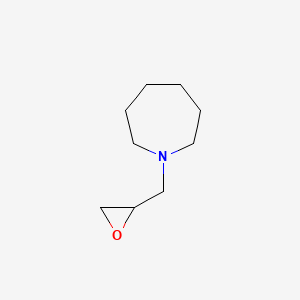

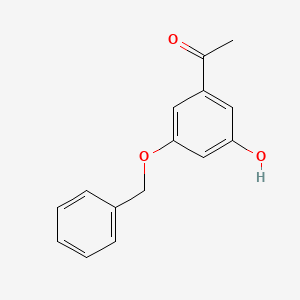

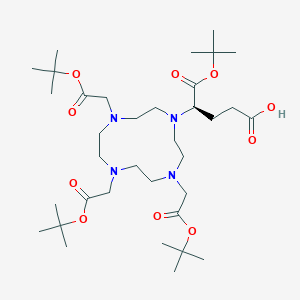

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)

![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)

![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)

![Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide](/img/structure/B3156083.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B3156106.png)